molecular formula C14H25NO B4263588 N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide

Cat. No.: B4263588
M. Wt: 223.35 g/mol
InChI Key: ZFQBCIVKMLSSHD-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C14H25NO . This compound is characterized by a cyclobutanecarboxamide group attached to a 3,3,5-trimethylcyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with cyclobutanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of the amide group.

    Cyclobutanecarboxylic acid: The parent acid used in the synthesis of the amide.

    3,3,5-Trimethylcyclohexylamine: The amine precursor used in the synthesis .

Uniqueness

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclobutanecarboxamide group with a 3,3,5-trimethylcyclohexyl moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-10-7-12(9-14(2,3)8-10)15-13(16)11-5-4-6-11/h10-12H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBCIVKMLSSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide
Reactant of Route 6
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N-(3,3,5-trimethylcyclohexyl)cyclobutanecarboxamide

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